molecular formula C7H8N2 B13918100 4-Methyl-2-vinylpyrimidine

4-Methyl-2-vinylpyrimidine

Cat. No.: B13918100
M. Wt: 120.15 g/mol
InChI Key: QOZKYACHGWGBTF-UHFFFAOYSA-N
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Description

4-Methyl-2-vinylpyrimidine: is an organic compound belonging to the pyrimidine family, characterized by a vinyl group at the second position and a methyl group at the fourth position of the pyrimidine ring Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-vinylpyrimidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes a palladium-catalyzed reaction between a boronic acid derivative and a halogenated pyrimidine. For instance, the reaction of 4-methyl-2-chloropyrimidine with potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dioxane-water mixture at elevated temperatures (around 90°C) yields this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves careful control of temperature, solvent composition, and catalyst loading to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-vinylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 4-Methyl-2-vinylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The pyrimidine ring can also engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-vinylpyrimidine is unique due to the presence of both the vinyl and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry .

Properties

IUPAC Name

2-ethenyl-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-7-8-5-4-6(2)9-7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZKYACHGWGBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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